Cas no 80518-48-5 (Quinoline, 6-fluoro-1,2,3,4-tetrahydro-2-methyl-,hydrochloride (1:1))
80518-48-5 structure
Product Name:Quinoline, 6-fluoro-1,2,3,4-tetrahydro-2-methyl-,hydrochloride (1:1)
CAS-nummer:80518-48-5
MF:C10H13ClFN
MW:201.668325185776
CID:733653
PubChem ID:20562108
Update Time:2025-04-19
Quinoline, 6-fluoro-1,2,3,4-tetrahydro-2-methyl-,hydrochloride (1:1) Chemische en fysische eigenschappen
Naam en identificatie
-
- Quinoline, 6-fluoro-1,2,3,4-tetrahydro-2-methyl-,hydrochloride (1:1)
- 6-fluoro-1,2,3,4-tetrahydro-2-methylquinolinium chloride
- 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-1-ium,chloride
- EINECS 279-488-4
- Quinoline, 6-fluoro-1,2,3,4-tetrahydro-2-methyl-, hydrochloride
- Quinoline, 6-fluoro-1,2,3,4-tetrahydro-2-methyl-, hydrochloride (1:1)
- 80518-48-5
- DTXSID601001291
- SCHEMBL8597665
- 4955CX6YEE
- 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride
- 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1)
-
- Inchi: 1S/C10H12FN.ClH/c1-7-2-3-8-6-9(11)4-5-10(8)12-7;/h4-7,12H,2-3H2,1H3;1H
- InChI-sleutel: UFUBHMKHWBJKMI-UHFFFAOYSA-N
- LACHT: Cl.FC1C=CC2=C(C=1)CCC(C)N2
Berekende eigenschappen
- Exacte massa: 201.0720553g/mol
- Monoisotopische massa: 201.0720553g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 0
- Complexiteit: 160
- Aantal covalent gebonden eenheden: 2
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 12Ų
Quinoline, 6-fluoro-1,2,3,4-tetrahydro-2-methyl-,hydrochloride (1:1) Gerelateerde literatuur
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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